molecular formula C28H53N3O2 B12531686 4,6-Didodecoxypyrimidin-2-amine

4,6-Didodecoxypyrimidin-2-amine

Cat. No.: B12531686
M. Wt: 463.7 g/mol
InChI Key: BCOBJTPFEQNFJV-UHFFFAOYSA-N
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Description

4,6-Didodecoxypyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The structure of this compound includes a pyrimidine ring substituted with two dodecoxy groups at positions 4 and 6, and an amino group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Didodecoxypyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving malononitrile and formamide in the presence of a base such as sodium ethoxide.

    Substitution with Dodecoxy Groups:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,6-Didodecoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecoxy groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Dodecyl bromide, potassium carbonate, ammonia, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups replacing the dodecoxy groups.

Scientific Research Applications

4,6-Didodecoxypyrimidin-2-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4,6-Didodecoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The amino group at position 2 allows the compound to form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The dodecoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: This compound has methoxy groups instead of dodecoxy groups and is used in the synthesis of various pharmaceuticals.

    2-Amino-4,6-dichloropyrimidine: This compound has chlorine atoms instead of dodecoxy groups and is known for its antiviral properties.

    2-Amino-4,6-dihydroxypyrimidine: This compound has hydroxyl groups instead of dodecoxy groups and is used in the synthesis of nucleic acid analogs.

Uniqueness: 4,6-Didodecoxypyrimidin-2-amine is unique due to the presence of long dodecoxy chains, which can significantly influence its chemical properties, such as solubility and lipophilicity

Properties

Molecular Formula

C28H53N3O2

Molecular Weight

463.7 g/mol

IUPAC Name

4,6-didodecoxypyrimidin-2-amine

InChI

InChI=1S/C28H53N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-32-26-25-27(31-28(29)30-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H2,29,30,31)

InChI Key

BCOBJTPFEQNFJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=NC(=N1)N)OCCCCCCCCCCCC

Origin of Product

United States

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